n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide is an organic compound with the molecular formula C14H19ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide typically involves the reaction of 2-chlorophenylethylamine with allyl bromide in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Fluoroisobutyrfentanyl
- 2-Methylacetylfentanyl
- 2-Methylmethoxyacetylfentanyl
Uniqueness
n-Allyl-2-((1-(2-chlorophenyl)ethyl)amino)propanamide is unique due to its specific structural features, such as the presence of an allyl group and a chlorophenyl moiety.
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)ethylamino]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c1-4-9-16-14(18)11(3)17-10(2)12-7-5-6-8-13(12)15/h4-8,10-11,17H,1,9H2,2-3H3,(H,16,18) |
InChI Key |
JHPOMPDJWLXTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(C)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.